Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate

Antifolate chemistry Regioisomer selectivity Structure-activity relationship

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6) is a synthetic, non-racemic pentanedioate diester derivative bearing a formyl(methyl)amino benzoyl substituent. With a molecular formula of C₁₈H₂₄N₂O₆ and a molecular weight of 364.4 g/mol, it is classified as an antifolate/antimetabolite chemotype within the broader family of glutamate-derived enzyme inhibitors.

Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
CAS No. 51865-72-6
Cat. No. B14641169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate
CAS51865-72-6
Molecular FormulaC18H24N2O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O
InChIInChI=1S/C18H24N2O6/c1-4-25-16(22)10-14(11-17(23)26-5-2)19-18(24)13-6-8-15(9-7-13)20(3)12-21/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)
InChIKeyADIQBDUPFTZBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6): Sourcing & Selection Overview for Research Procurement


Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6) is a synthetic, non-racemic pentanedioate diester derivative bearing a formyl(methyl)amino benzoyl substituent. With a molecular formula of C₁₈H₂₄N₂O₆ and a molecular weight of 364.4 g/mol, it is classified as an antifolate/antimetabolite chemotype within the broader family of glutamate-derived enzyme inhibitors . Its structural features—specifically, the 3-position pentanedioate substitution pattern together with the N-formyl-N-methyl moiety—differentiate it from other in-class analogs, placing it as a key intermediate or selective probe in folate-pathway investigations .

Why Generic Interchange of Glutamate-Derived Antifolates Fails: Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6)


Although the antifolate landscape contains numerous diethyl glutamate esters, the specific 3-position pentanedioate linkage in CAS 51865-72-6, combined with the formyl(methyl)amino benzoyl pharmacophore, is not interchangeable with the more common 2-substituted glutamate esters (e.g., CAS 51865-67-9) or the des-formyl analog Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2) . These structural variations alter hydrogen-bonding networks, metabolic stability, and target engagement profiles, meaning that substitution without direct comparative bioactivity data risks loss of potency, altered selectivity, or misleading SAR interpretation in folate-dependent enzyme assays .

Quantitative Differentiation Evidence: Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6) vs. Closest Analogs


Regioisomeric Differentiation: 3-Pentanedioate Substitution vs. 2-Glutamate Ester Isomer (CAS 51865-67-9)

CAS 51865-72-6 incorporates the amide linkage at the 3-position of the pentanedioate backbone, whereas its direct regioisomer, Diethyl 2-[[4-(formyl-methyl-amino)benzoyl]amino]pentanedioate (CAS 51865-67-9), is substituted at the 2-position. This positional difference alters the spatial orientation of the benzoyl group relative to the ester moieties, which is predicted to affect binding to folate-utilizing enzymes. Although no head-to-head biochemical comparison between these two isomers has been published, class-level inference from antifolate SAR studies indicates that the 3-substituted regioisomer constitutes a distinct chemical entity with non-interchangeable pharmacophoric geometry . Purity analysis by HPLC (Area% at 254 nm) is recommended to confirm regioisomeric identity upon procurement .

Antifolate chemistry Regioisomer selectivity Structure-activity relationship

Formyl Substituent Impact: N-Formyl-N-methyl vs. N-Methyl (Des-Formyl) Analog (CAS 2378-95-2)

The target compound bears an N-formyl-N-methylamino benzoyl group, contrasting with the des-formyl N-methylamino benzoyl analog Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS 2378-95-2). The formyl substituent introduces an additional hydrogen-bond acceptor and alters the electronic character of the benzoyl system. Published literature on folate antimetabolites indicates that N-formylation can modulate enzyme inhibition potency, cellular uptake, and metabolic stability [1]. No direct comparative IC₅₀ data for these two compounds against a defined folate-dependent target have been identified; however, the structural divergence is sufficient to preclude generic substitution in enzyme assays or cellular models [2].

Folate metabolism inhibition N-formyl pharmacophore Antimetabolite

Ester vs. Free Acid: Diethyl Ester Prodrug Form vs. Pentanedioic Acid Analog (CAS 51865-73-7)

CAS 51865-72-6 is the diethyl ester derivative, whereas CAS 51865-73-7 (3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioic acid) is the corresponding free diacid. The diethyl ester exhibits a predicted melting point of 88–89 °C and a boiling point of ~518 °C, compared to the diacid's boiling point of ~637 °C and higher polarity . Esterification enhances membrane permeability and is a common strategy for intracellular delivery of polar antifolates; once inside the cell, esterases hydrolyze the diethyl ester to release the active free acid . No direct comparative cellular uptake or intracellular hydrolysis rate data are available for this specific pair, but general class behavior supports that the ester form is preferentially used for cell-based assays, while the free acid may be more appropriate for cell-free enzymatic studies.

Prodrug design Cell permeability Esterase activation

Optimal Research & Industrial Application Scenarios for Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS 51865-72-6)


Folate-Dependent Enzyme Inhibition Screening (Cell-Free Assays)

Use the diethyl ester form as a prodrug-like probe in cell-free enzymatic assays targeting dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFTase). The 3-pentanedioate regioisomeric structure may confer differential binding kinetics compared to 2-substituted analogs; ester hydrolysis to the active free acid can be controlled by pre-incubation with purified esterases [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

Employ CAS 51865-72-6 as the 3-substituted reference compound in a panel of pentanedioate regioisomers (including CAS 51865-67-9) to map the positional requirements for antifolate activity. Use HPLC purity verification and NMR structural confirmation to ensure regioisomeric fidelity across experimental replicates .

Intracellular Antimetabolite Delivery in Cancer Cell Models

Leverage the diethyl ester's enhanced membrane permeability for intracellular delivery in folate-pathway-dependent cancer cell lines (e.g., MCF-7, CCRF-CEM). Compare dose-response curves against the free acid (CAS 51865-73-7) to quantify the contribution of esterase-mediated activation to antiproliferative potency .

Chemical Intermediate for Novel Antifolate Synthesis

Utilize the formyl(methyl)amino benzoyl moiety as a synthetic handle for further derivatization. The N-formyl group can be selectively reduced or hydrolyzed to generate N-methyl or primary amine intermediates, enabling systematic exploration of the N-substituent SAR around the benzoyl pharmacophore .

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